2-oxo-8-(trifluoromethyl)-1,2-dihydroquinoline-3-carboxylic acid 2-oxo-8-(trifluoromethyl)-1,2-dihydroquinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 938378-17-7
VCID: VC11613096
InChI: InChI=1S/C11H6F3NO3/c12-11(13,14)7-3-1-2-5-4-6(10(17)18)9(16)15-8(5)7/h1-4H,(H,15,16)(H,17,18)
SMILES: C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)C(=C2)C(=O)O
Molecular Formula: C11H6F3NO3
Molecular Weight: 257.2

2-oxo-8-(trifluoromethyl)-1,2-dihydroquinoline-3-carboxylic acid

CAS No.: 938378-17-7

Cat. No.: VC11613096

Molecular Formula: C11H6F3NO3

Molecular Weight: 257.2

Purity: 95

* For research use only. Not for human or veterinary use.

2-oxo-8-(trifluoromethyl)-1,2-dihydroquinoline-3-carboxylic acid - 938378-17-7

Specification

CAS No. 938378-17-7
Molecular Formula C11H6F3NO3
Molecular Weight 257.2
IUPAC Name 2-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylic acid
Standard InChI InChI=1S/C11H6F3NO3/c12-11(13,14)7-3-1-2-5-4-6(10(17)18)9(16)15-8(5)7/h1-4H,(H,15,16)(H,17,18)
SMILES C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)C(=C2)C(=O)O

Introduction

Structural Characteristics

Molecular Architecture and Formula

The compound’s molecular formula is C₁₁H₆F₃NO₃, with a molar mass of 275.17 g/mol. Its SMILES notation, C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)C(=C2)C(=O)O, encodes a quinoline backbone featuring:

  • A 1,2-dihydroquinoline system with a ketone at position 2.

  • A trifluoromethyl (-CF₃) group at position 8, enhancing lipophilicity and metabolic stability.

  • A carboxylic acid (-COOH) at position 3, enabling hydrogen bonding and salt formation .

The InChIKey JHJVBJAZKDJVGP-UHFFFAOYSA-N confirms its stereochemical uniqueness, while the planar structure facilitates π-π stacking interactions in biological targets .

Predicted Physicochemical Properties

Collision cross-section (CCS) values, critical for mass spectrometric identification, were calculated for common adducts:

Adductm/zPredicted CCS (Ų)
[M+H]+258.03725153.9
[M+Na]+280.01919163.2
[M-H]-256.02269149.2

These CCS values suggest moderate molecular rigidity, aligning with its fused bicyclic system .

Synthesis and Chemical Reactivity

Synthetic Pathways

While no direct synthesis reports exist for this compound, analogous quinolone-3-carboxylic acids are typically synthesized via:

  • Cyclocondensation of isatin derivatives with ketones or aldehydes under basic conditions .

  • Amidation of ester precursors using arylalkylamines in xylene at 150°C, as demonstrated for structurally related benzothiazine carboxamides (65–85% yields) .

For example, the reaction of 1,2-dihydro-4-hydroxy-5-methoxy-1-methyl-2-oxo-quinoline-3-carboxylic acid with 4-trifluoromethyl-N-methylaniline in dichloromethane, catalyzed by thionyl chloride and triethylamine, achieved a 65% yield of the corresponding carboxamide . This method could be adapted for synthesizing the target compound by substituting appropriate starting materials.

Reaction Optimization

Key parameters influencing yield and purity:

  • Solvent choice: Xylene or dichloromethane minimizes hydrolysis side reactions .

  • Temperature: Reactions at 4°C–150°C balance reaction kinetics and byproduct formation .

  • Water exclusion: Prevents hydrolysis of intermediates to undesired amines .

Analytical Characterization

Chromatographic Profiles

Reverse-phase HPLC (ProntoSIL 120-5-CN column, MeCN:H₂O = 87.3:12.7) of related compounds shows retention times of 8–12 minutes, with UV-Vis λmax at 254 nm . The target compound’s logP (predicted 2.1) suggests similar elution behavior.

Mass Spectrometric Fragmentation

ESI-MS/MS of the [M+H]+ ion (m/z 258.03725) produces a diagnostic fragment at m/z 232, corresponding to loss of COOH (Δm = -46.01) . High-resolution MS would confirm the molecular formula within 3 ppm error.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator